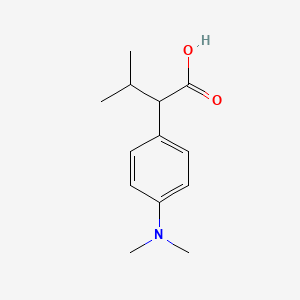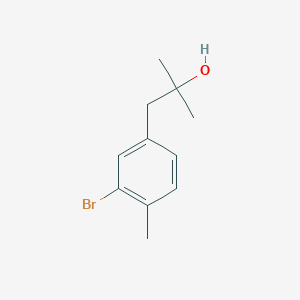
1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a tertiary alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol typically involves the bromination of 4-methylacetophenone followed by a Grignard reaction. The bromination step introduces the bromine atom at the meta position relative to the methyl group on the phenyl ring. The subsequent Grignard reaction involves the addition of a methylmagnesium bromide reagent to the carbonyl group of the brominated acetophenone, resulting in the formation of the tertiary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-one.
Reduction: Formation of 1-(4-Methylphenyl)-2-methylpropan-2-ol.
Substitution: Formation of 1-(3-Amino-4-methylphenyl)-2-methylpropan-2-ol or 1-(3-Mercapto-4-methylphenyl)-2-methylpropan-2-ol.
Aplicaciones Científicas De Investigación
1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The bromine atom and the tertiary alcohol group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Bromo-4-methylphenylsulfonyl)morpholine
- 3-Bromo-4-methylacetophenone
Uniqueness
1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol is unique due to the presence of both a bromine atom and a tertiary alcohol group on the same phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H15BrO |
|---|---|
Peso molecular |
243.14 g/mol |
Nombre IUPAC |
1-(3-bromo-4-methylphenyl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H15BrO/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6,13H,7H2,1-3H3 |
Clave InChI |
KZKOJFMSZSKIKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C)(C)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


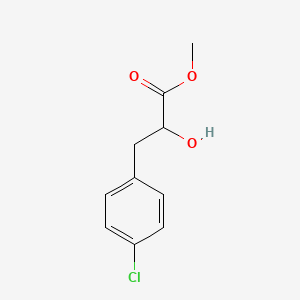

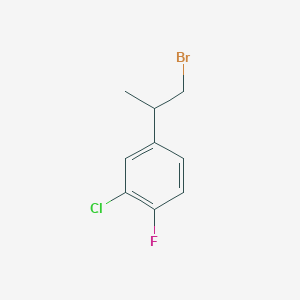
![Tert-butyl pentacyclo[6.3.0.02,6.03,10.05,9]undecane-4-carboxylate](/img/structure/B13593718.png)

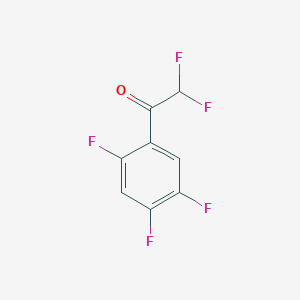

![3-{2-[2-(Dimethylamino)ethyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid](/img/structure/B13593738.png)
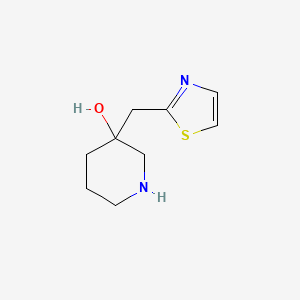
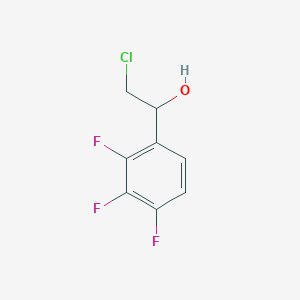

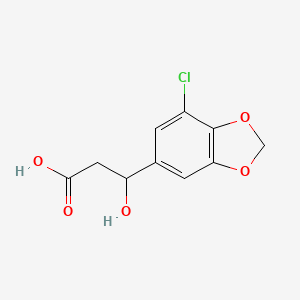
![2-[6-(2,2-Difluoroethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13593785.png)
